3-[3-[3-(3-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylpropan-1-amine
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Overview
Description
3-[3-[3-(3-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylpropan-1-amine is a complex organic compound that features a fluoropyridine moiety, a phenyl ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[3-(3-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylpropan-1-amine typically involves multiple steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through fluorination reactions, such as the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature.
Coupling Reactions: The fluoropyridine is then coupled with a phenyl ring through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Final Assembly: The final step involves the coupling of the pyrazole ring with the dimethylpropan-1-amine moiety under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the nitro groups (if present) to form amines.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
3-[3-[3-(3-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used as a probe in biological studies to understand the mechanisms of various biochemical processes.
Mechanism of Action
The mechanism of action of 3-[3-[3-(3-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety enhances the compound’s binding affinity to these targets, while the pyrazole ring modulates its activity . The compound can inhibit or activate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)propylamine
- 3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine
- 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine
Uniqueness
3-[3-[3-(3-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylpropan-1-amine is unique due to its combination of a fluoropyridine moiety, a phenyl ring, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-[3-(3-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c1-23(2)11-5-12-24-13-9-18(22-24)15-6-3-7-16(14-15)19-17(20)8-4-10-21-19/h3-4,6-10,13-14H,5,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLHDRZKMLOMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CC(=N1)C2=CC(=CC=C2)C3=C(C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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